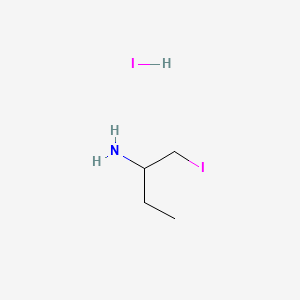
1-Iodobutan-2-amine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodobutan-2-amine hydroiodide is an organic compound that features an iodine atom attached to a butane chain with an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodobutan-2-amine hydroiodide can be synthesized through a multi-step process. One common method involves the iodination of butan-2-amine. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Iodobutan-2-amine hydroiodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form butan-2-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thiols.
Oxidation Reactions: Products include imines and nitriles.
Reduction Reactions: The major product is butan-2-amine.
Scientific Research Applications
1-Iodobutan-2-amine hydroiodide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodobutan-2-amine hydroiodide involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Iodobutane: Similar in structure but lacks the amine group.
Butan-2-amine: Similar in structure but lacks the iodine atom.
1-Iodo-2-methylpropane: An isomer with a different arrangement of the carbon chain.
Uniqueness
1-Iodobutan-2-amine hydroiodide is unique due to the presence of both an iodine atom and an amine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
| 2803861-48-3 | |
Molecular Formula |
C4H11I2N |
Molecular Weight |
326.95 g/mol |
IUPAC Name |
1-iodobutan-2-amine;hydroiodide |
InChI |
InChI=1S/C4H10IN.HI/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H |
InChI Key |
WQCROLXZSHGSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CI)N.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


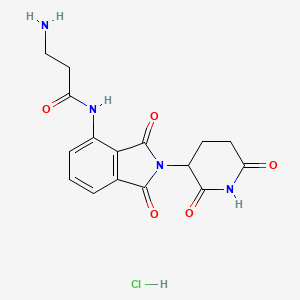
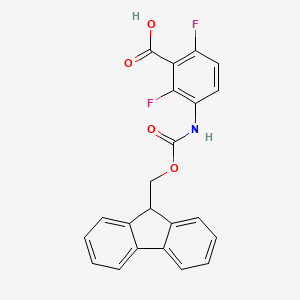

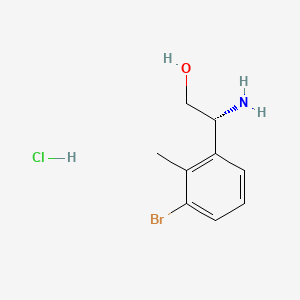
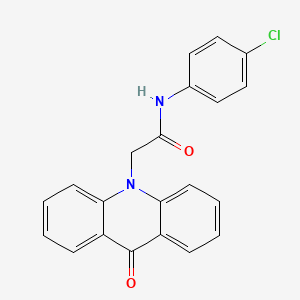
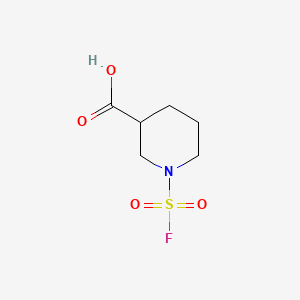

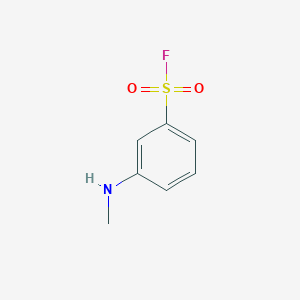
![3-(tert-Butoxycarbonyl)-6-fluoro-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13576013.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)aceticacid](/img/structure/B13576039.png)
